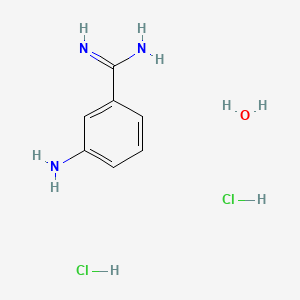
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Übersicht
Beschreibung
7-Chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly referred to as 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, is a chemical compound used in a variety of scientific research applications. It is a heterocyclic compound, containing a benzene ring with a nitrogen atom and a chlorine atom attached to it. It is an important intermediate in the synthesis of a variety of compounds, and has been used as a reagent in a number of organic reactions. 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been investigated for its potential use in drug development, as it has been shown to possess a number of biological activities.
Wirkmechanismus
The exact mechanism of action of 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in the inflammatory response. It is also believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to possess a number of biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been shown to possess anti-oxidant and anti-apoptotic activities, as well as to modulate the expression of certain genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in laboratory experiments has a number of advantages and limitations. One of the major advantages is that it can be synthesized in good yields from readily available starting materials. Additionally, it has been shown to possess a number of biological activities, making it a useful tool for drug development. However, it is important to note that the exact mechanism of action of the compound is not yet fully understood, and further research is needed to better understand its effects. Additionally, the compound is not yet approved for use in humans, and further safety testing is needed before it can be used in clinical trials.
Zukünftige Richtungen
There
Wissenschaftliche Forschungsanwendungen
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been investigated for its potential use in a variety of scientific research applications. It has been used as a reagent in a number of organic reactions, such as the synthesis of a variety of heterocyclic compounds. It has also been studied for its potential use as a drug development tool, as it has been shown to possess a number of biological activities. In particular, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial activities.
Eigenschaften
IUPAC Name |
7-chloro-4-cyclopropyl-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-9-1-4-11-8(5-9)6-14(10-2-3-10)12(15)7-16-11/h1,4-5,10H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVHHBXIHQMHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




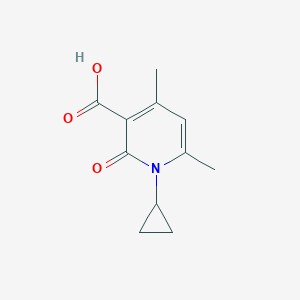
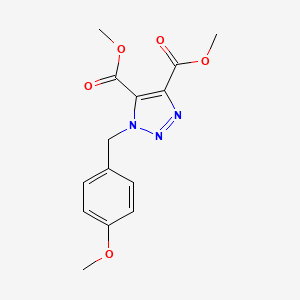

![3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3033943.png)
![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)
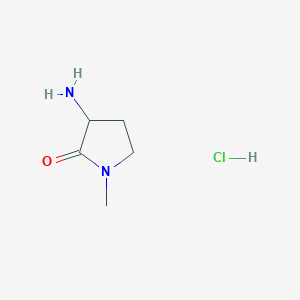
![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)

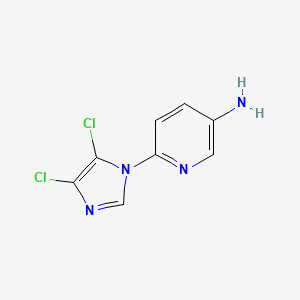
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone](/img/structure/B3033954.png)
![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)
